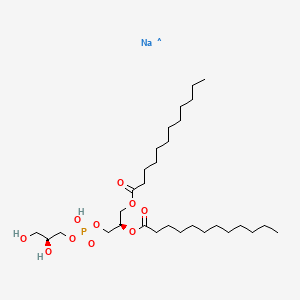

DLPG

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C30H59NaO10P |

|---|---|

Peso molecular |

633.7 g/mol |

InChI |

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/t27-,28+;/m0./s1 |

Clave InChI |

GCBAALKUJZFPET-DUZWKJOOSA-N |

SMILES isomérico |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCC.[Na] |

SMILES canónico |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a synthetic phospholipid instrumental in the formulation of liposomes, micelles, and other lipid-based drug delivery systems. This document details quantitative data, experimental methodologies for their determination, and relevant biological context.

Core Physicochemical Properties

This compound is an anionic phospholipid characterized by a glycerol backbone, two lauric acid (12:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphoglycerol headgroup at the sn-3 position. Its amphiphilic nature drives its self-assembly in aqueous environments, a critical feature for its application in drug delivery and membrane mimetics.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₈NaO₁₀P | [1] |

| Molecular Weight | 632.74 g/mol (sodium salt) | [1] |

| Charge | Anionic | [2] |

| pKa | ~2-3 (phosphate group) | [3] |

| Gel-to-Liquid Crystalline Transition Temperature (Tₘ) | -3 °C | [4] |

| Critical Micelle Concentration (CMC) | 0.13 mM | [5] |

| Solubility | Soluble in chloroform, methanol, and water. Specifically, 2 mg/mL in chloroform and soluble in a 5:1 chloroform:methanol mixture. | [6][7][8] |

Experimental Protocols

The determination of the physicochemical properties of lipids such as this compound relies on a variety of established biophysical techniques. Below are detailed methodologies for the key experiments cited.

Determination of pKa by Titration

The pKa of the phosphate headgroup of phosphatidylglycerols can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A known concentration of this compound is dispersed in an aqueous solution, typically deionized water or a low-ionic-strength buffer, to form liposomes or micelles.

-

Titration: The lipid dispersion is titrated with a standardized solution of a strong acid (e.g., HCl) to fully protonate the phosphate groups.

-

Back-Titration: A standardized solution of a strong base (e.g., NaOH) is then added in small increments.

-

pH Measurement: The pH of the dispersion is measured after each addition of the base using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined as the pH at the midpoint of the steepest part of the curve, which corresponds to the point where half of the phosphate groups are deprotonated[9]. The intrinsic pKa can be calculated by accounting for the surface potential of the lipid assembly.

Determination of Transition Temperature (Tₘ) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.

Methodology:

-

Sample Preparation: A known amount of this compound is hydrated in a buffer solution to form a lipid dispersion (multilamellar vesicles).

-

DSC Analysis: A small, sealed aluminum pan containing the lipid dispersion and a reference pan containing the same buffer are placed in the DSC instrument.

-

Temperature Scan: The pans are heated at a constant rate over a defined temperature range that encompasses the expected phase transition.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Analysis: The Tₘ is identified as the peak temperature of the endothermic transition observed in the thermogram, which represents the gel-to-liquid crystalline phase transition[10][11].

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

The CMC is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy using a hydrophobic probe is a common method for its determination.

Methodology:

-

Probe Selection: A fluorescent probe that exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of a micelle is chosen (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene (DPH)).

-

Sample Preparation: A series of this compound solutions with varying concentrations are prepared in an aqueous buffer. The fluorescent probe is added to each solution at a constant, low concentration.

-

Fluorescence Measurement: The fluorescence intensity or anisotropy of the probe in each sample is measured using a fluorometer.

-

Data Analysis: The fluorescence intensity or anisotropy is plotted against the logarithm of the this compound concentration. The CMC is determined as the concentration at the point of inflection or the intersection of the two linear regions of the plot, indicating the onset of micelle formation[3][12][13].

Determination of Aggregation Number by Steady-State Fluorescence Quenching

The aggregation number is the average number of monomers in a micelle.

Methodology:

-

Reagent Selection: A micelle-solubilized fluorophore (e.g., pyrene) and a quencher that partitions into the micelles (e.g., coumarin 153) are used.

-

Sample Preparation: Solutions are prepared with a fixed concentration of this compound (above its CMC) and the fluorophore. The concentration of the quencher is varied across a series of samples.

-

Fluorescence Measurement: The steady-state fluorescence intensity of the fluorophore is measured for each sample.

-

Data Analysis: The degree of fluorescence quenching is dependent on the micelle concentration. The aggregation number is calculated from the micelle concentration and the total detergent monomer concentration (total concentration minus the CMC)[6][14][15].

Biological Context and Signaling Pathway

Phosphatidylglycerol (PG) is an essential component of biological membranes, particularly in bacteria and the thylakoid membranes of plants where it is involved in photosynthesis[16][17]. In mammalian cells, it is a precursor for the synthesis of cardiolipin, a key phospholipid in the inner mitochondrial membrane[18]. While direct signaling cascades initiated by this compound are not well-documented, its biosynthesis is a crucial pathway for the production of these functionally important lipids.

Caption: Biosynthesis pathway of Phosphatidylglycerol (PG) and its conversion to Cardiolipin.

This guide provides foundational knowledge on the physicochemical properties of this compound, essential for its effective application in research and development. The provided experimental protocols offer a starting point for the characterization of this and other lipid-based systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ModelSEED [modelseed.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [contact-angle.net]

- 6. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. Aggregation number - Wikipedia [en.wikipedia.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 17. Biosynthesis of phosphatidylglycerol in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Dilauroylphosphatidylglycerol (DLPG): Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauroylphosphatidylglycerol (DLPG) is a synthetic, anionic phospholipid that plays a crucial role in various scientific and biomedical applications. Its unique structure, characterized by a glycerol backbone, two lauric acid chains, and a phosphoglycerol headgroup, imparts specific biophysical properties that make it an invaluable tool in membrane biophysics, drug delivery systems, and as a model for biological membranes. This technical guide provides a comprehensive overview of the core structure and function of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers in their endeavors.

Core Structure and Physicochemical Properties

This compound, with the chemical name 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), is a glycerophospholipid. Its structure consists of a chiral glycerol backbone. The sn-1 and sn-2 positions are esterified with lauric acid, a saturated fatty acid with a 12-carbon chain. The sn-3 position is linked via a phosphate group to another glycerol molecule. This anionic phosphoglycerol headgroup is a key determinant of this compound's physical and chemical behavior.

Chemical Structure and Molecular Formula

-

Systematic Name: 1,2-dilauroyl-sn-glycero-3-phospho-sn-glycerol, monosodium salt[1]

-

Common Abbreviation: this compound

-

Chemical Formula: C₃₀H₅₈NaO₁₀P[1]

-

Molecular Weight: 632.74 g/mol [1]

Quantitative Physicochemical Data

The biophysical properties of this compound are critical for its function in forming stable lipid assemblies and for its interactions within biological systems. The following table summarizes key quantitative data for this compound.

| Property | Value | Experimental Conditions |

| Phase Transition Temperature (Tm) | -3 °C | Not specified |

| ~ -5 °C | 100 mM ionic strength | |

| Critical Micelle Concentration (CMC) | 0.13 mM | For 12:0 PG (this compound) |

| Area per Molecule | ~60 - 75 Ų | Estimated from isotherms of similar lipids |

Function and Applications

This compound's amphiphilic nature, with its hydrophilic headgroup and hydrophobic tails, allows it to self-assemble in aqueous environments into various structures, most notably lipid bilayers in the form of liposomes and monolayers at air-water interfaces.

Role in Biological and Model Membranes

While not a major component of most mammalian cell membranes, phosphatidylglycerols are found in bacterial membranes and play a role in their physiology. In research, this compound is extensively used to create model membranes that mimic the anionic character of bacterial membranes. These model systems are instrumental in studying:

-

Lipid-Protein Interactions: The negatively charged surface of this compound membranes facilitates the study of interactions with peripheral and integral membrane proteins that have positively charged domains.

-

Membrane Permeability and Fusion: The composition and physical state of this compound-containing membranes influence their permeability to ions and small molecules, as well as their propensity to undergo fusion events.

-

Antimicrobial Peptide (AMP) Interactions: The anionic nature of this compound makes it a key component in model membranes used to investigate the mechanism of action of cationic antimicrobial peptides, which often target bacterial membranes.

Applications in Drug and Gene Delivery

The biocompatibility and ability to form stable vesicles make this compound a valuable component in drug and gene delivery systems.

-

Liposomal Drug Formulation: this compound can be incorporated into liposomal formulations to modulate the charge, stability, and release characteristics of the vesicles. The negative charge can prevent aggregation and can be used for targeted delivery to specific cell types.

-

Gene Delivery: Cationic liposomes are often used for gene delivery due to their ability to complex with negatively charged nucleic acids. While this compound itself is anionic, it can be included in these formulations as a helper lipid to influence the overall properties of the lipoplexes, such as their interaction with cell membranes and endosomal escape.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs) and, with subsequent processing, unilamellar vesicles (SUVs or LUVs).

Materials:

-

1,2-dilauroyl-sn-glycero-3-phosphoglycerol (this compound) powder

-

Chloroform or a 2:1 (v/v) chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Vacuum pump

-

Vortex mixer

-

Extruder with polycarbonate membranes (optional, for LUV preparation)

Procedure:

-

Lipid Dissolution: Dissolve a known amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

-

Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the Tm of this compound (e.g., 25-30 °C). Rotate the flask and apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.

-

Drying: To remove any residual solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.

-

Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the Tm of this compound.

-

Vesicle Formation: Agitate the flask by vortexing for several minutes until the lipid film is fully suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).

-

(Optional) Unilamellar Vesicle Preparation:

-

Sonication (for SUVs): Place the MLV suspension in a bath sonicator and sonicate above the Tm until the suspension becomes translucent.

-

Extrusion (for LUVs): Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Load the MLV suspension into a syringe and pass it through the extruder multiple times (typically 11-21 passes) above the Tm.

-

Differential Scanning Calorimetry (DSC) of this compound Liposomes

DSC is used to determine the phase transition temperature (Tm) of lipid vesicles.

Materials:

-

This compound liposome suspension (prepared as described above)

-

Reference buffer (the same buffer used for liposome hydration)

-

DSC instrument

-

Sample and reference pans

Procedure:

-

Sample Preparation: Load a precise volume of the this compound liposome suspension into a sample pan and seal it. Prepare a reference pan containing the same volume of the reference buffer and seal it.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature well below the expected Tm of this compound (e.g., -20 °C).

-

Heating Scan: Program the instrument to heat the samples at a controlled rate (e.g., 1-2 °C/min) through the expected phase transition temperature up to a temperature well above it (e.g., 20 °C).

-

Cooling Scan: After the heating scan, cool the samples back to the starting temperature at the same rate.

-

Data Analysis: The Tm is identified as the peak temperature of the endothermic transition in the heating scan. The enthalpy of the transition (ΔH) can be calculated from the area under the peak. It is often recommended to perform a second heating scan to ensure the reproducibility of the transition.

Surface Pressure-Area Isotherm of a this compound Monolayer

This technique is used to study the behavior of this compound molecules at an air-water interface and to determine the area per molecule.

Materials:

-

Langmuir-Blodgett trough

-

Wilhelmy plate pressure sensor

-

This compound solution in a volatile, water-immiscible solvent (e.g., chloroform)

-

Ultrapure water or buffer as the subphase

-

Microsyringe

Procedure:

-

Trough Preparation: Clean the Langmuir trough and barriers thoroughly. Fill the trough with the subphase until a convex meniscus is formed.

-

Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants.

-

Monolayer Spreading: Using a microsyringe, carefully deposit a known volume of the this compound solution onto the subphase surface. Allow the solvent to evaporate completely (typically 10-15 minutes).

-

Compression: Compress the monolayer by moving the barriers at a constant rate. The surface pressure is continuously measured by the Wilhelmy plate.

-

Isotherm Recording: Record the surface pressure as a function of the area per molecule. The area per molecule is calculated from the area of the trough and the number of this compound molecules deposited.

-

Data Analysis: The resulting surface pressure-area isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid). The area per molecule in the condensed phase can be extrapolated from the steep part of the isotherm.

References

An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a significant parameter in the fields of drug delivery, biophysics, and material science. The CMC is the concentration at which individual lipid molecules (monomers) in an aqueous solution begin to self-assemble into organized aggregates known as micelles.[1][2] This transition point is crucial as it dictates the physicochemical behavior of the lipid and its interactions with other molecules, including active pharmaceutical ingredients (APIs).

Understanding the Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of any surfactant, including phospholipids like this compound.[1] Below the CMC, this compound molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the hydrophobic acyl chains of the this compound molecules spontaneously aggregate to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment, forming micelles.[2] This process is thermodynamically driven.[2] Above the CMC, any additional lipid added to the system will primarily form new micelles, while the monomer concentration remains relatively constant at the CMC value.[1]

The precise determination of the CMC is vital for various applications. In drug development, the formation of micelles is often exploited to solubilize and stabilize hydrophobic drugs, enhancing their bioavailability. The CMC value helps in designing formulations where the drug can be efficiently encapsulated within the hydrophobic core of the micelles.

Factors Influencing the CMC of this compound

Several factors can influence the CMC of this compound and other phospholipids. These include:

-

Temperature: Temperature can affect the hydration of the hydrophilic headgroups and the hydrophobic interactions of the acyl chains. For many surfactants, the CMC initially decreases with increasing temperature and then may increase at higher temperatures.[3]

-

pH: The charge state of the phosphate and glycerol moieties in the headgroup of this compound can be influenced by pH, which in turn can alter the electrostatic interactions between monomers and affect the CMC.[3]

-

Ionic Strength: The presence of electrolytes in the solution can shield the electrostatic repulsion between the charged headgroups of this compound, promoting micellization and thus lowering the CMC.[3]

-

Additives: Organic molecules and other surfactants can interact with this compound monomers or micelles, altering the CMC.[3]

Quantitative Data for Phosphatidylglycerols

While specific CMC data for this compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol) is not abundantly available in the literature under a wide range of conditions, data for closely related phosphatidylglycerols (PGs) provides valuable context. The acyl chain length significantly impacts the CMC; longer chains generally lead to a lower CMC due to increased hydrophobicity.

| Lipid | Acyl Chain | CMC (mM) |

| 8:0 PG | Capryloyl | 1.21 |

| 10:0 PG | Caproyl | 0.42 |

| 12:0 PG (this compound) | Lauroyl | 0.13 |

| 14:0 PG | Myristoyl | 0.011 |

Table 1: Critical Micelle Concentrations of various diacyl phosphatidylglycerols. Data sourced from Avanti Polar Lipids.[4]

Experimental Protocols for CMC Determination

Several well-established methods are employed to determine the CMC of phospholipids like this compound. The underlying principle of these techniques is to monitor a physical property of the solution that exhibits a distinct change at the point of micelle formation.

This is a widely used and sensitive method for determining the CMC of phospholipids.[4]

Principle: The fluorescent probe pyrene shows a characteristic change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution (polar), the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This nonpolar environment causes a decrease in the I1/I3 ratio. By plotting the I1/I3 ratio against the logarithm of the lipid concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.

Detailed Methodology:

-

Stock Solutions: Prepare a concentrated stock solution of this compound in an appropriate buffer (e.g., phosphate-buffered saline, PBS, at a specific pH). Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol.

-

Sample Preparation: A series of vials containing the desired buffer are prepared. A small aliquot of the pyrene stock solution is added to each vial, and the solvent is evaporated under a stream of nitrogen, leaving a thin film of pyrene.

-

Lipid Titration: Aliquots of the this compound stock solution are added to the pyrene-coated vials to achieve a range of lipid concentrations spanning the expected CMC. The final concentration of pyrene should be kept very low (e.g., sub-micromolar) to avoid self-quenching.

-

Equilibration: The solutions are incubated, often with gentle agitation and protected from light, to allow for the partitioning of pyrene into any formed micelles to reach equilibrium.

-

Fluorescence Measurement: The fluorescence emission spectrum of pyrene is recorded for each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm, and the emission is scanned from approximately 350 nm to 450 nm.

-

Data Analysis: The intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks are determined for each spectrum. The I1/I3 ratio is plotted against the logarithm of the this compound concentration. The data is then fitted to a sigmoidal function, and the inflection point is taken as the CMC.

This is a classical method for determining the CMC of surfactants.[5]

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the formation of micelles in the bulk phase begins, and the surface tension of the solution remains relatively constant with further increases in surfactant concentration. The CMC is determined as the concentration at which the break in the plot of surface tension versus the logarithm of the surfactant concentration occurs.[1][5]

Detailed Methodology:

-

Solution Preparation: A series of this compound solutions with varying concentrations are prepared in the desired aqueous buffer.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method). It is crucial to ensure the cleanliness of the measurement apparatus and to allow sufficient time for each solution to reach equilibrium at the interface.

-

Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The resulting plot will typically show two linear regions. The intersection of the two lines corresponds to the CMC.[5]

Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) can be used to detect the formation of micelles.

Principle: The intensity of light scattered by a solution is proportional to the size and concentration of particles in the solution. Below the CMC, the scattering intensity is low as it is primarily due to small monomers. Above the CMC, the formation of larger micellar aggregates leads to a significant increase in scattering intensity. The CMC is identified as the concentration at which a sharp increase in scattering intensity is observed.

Detailed Methodology:

-

Solution Preparation: A series of this compound solutions of increasing concentration are prepared in a filtered, dust-free buffer.

-

Light Scattering Measurement: The scattering intensity of each solution is measured using a light scattering instrument at a fixed angle.

-

Data Analysis: The scattering intensity is plotted against the this compound concentration. The CMC is determined from the concentration at which a distinct break or sharp increase in the scattering intensity occurs.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for CMC determination.

Conclusion

The critical micelle concentration is a pivotal parameter for understanding and utilizing the properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound). While a definitive CMC value is dependent on specific experimental conditions, the value for the closely related 12:0 PG provides a strong reference point. The choice of experimental method for CMC determination will depend on the available instrumentation and the specific requirements of the research or development project. The detailed protocols provided in this guide offer a solid foundation for accurately determining the CMC of this compound and other phospholipids, which is essential for advancing applications in drug delivery and biomaterials.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. nanoscience.com [nanoscience.com]

- 3. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Phase Transition Behavior of 1,2-Dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG), a phosphatidylglycerol lipid. Understanding the thermotropic behavior of this compound is critical for its application in drug delivery systems, model membrane research, and various biophysical studies. This document summarizes key quantitative data, details experimental protocols for Tm determination, and illustrates relevant molecular pathways.

Core Concepts of Lipid Phase Transition

Lipid bilayers, the fundamental structure of cell membranes and liposomes, can exist in different physical states, primarily the ordered gel phase (Lβ') and the disordered liquid crystalline phase (Lα). The transition between these two phases occurs at a characteristic temperature known as the phase transition temperature (Tm) or main transition temperature. At temperatures below the Tm, the hydrocarbon chains of the lipids are tightly packed and ordered, resulting in a less fluid, gel-like membrane. Above the Tm, the hydrocarbon chains become more disordered and mobile, leading to a fluid, liquid-crystalline membrane. This transition is an endothermic process that can be detected by techniques such as differential scanning calorimetry (DSC).

The phase transition temperature is a critical parameter as it influences membrane properties such as fluidity, permeability, and the function of embedded proteins. For drug delivery applications using liposomes, the Tm of the constituent lipids affects vesicle stability, drug loading, and release characteristics.

Quantitative Data: Phase Transition Temperature of this compound

The phase transition temperature of this compound is influenced by several factors, including the ionic strength and pH of the surrounding medium. The headgroup of this compound is negatively charged at neutral pH, leading to electrostatic interactions that can affect the packing of the lipid molecules.

| Parameter | Value (°C) | Experimental Conditions | Reference |

| Tm (Sodium Salt) | -3 | Not specified | Avanti Polar Lipids |

| Tm | ~ -5 | 100 mM ionic strength | Pan et al., 2014 |

Experimental Protocol: Determination of this compound Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique used to determine the phase transition temperature of lipids. It measures the heat flow into or out of a sample as a function of temperature. The phase transition is observed as an endothermic peak on the DSC thermogram, with the peak maximum corresponding to the Tm.

Materials and Reagents

-

1,2-Dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) powder

-

Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Chloroform

-

Nitrogen gas

-

Differential Scanning Calorimeter (DSC) with hermetically sealable aluminum pans

Procedure

-

Liposome Preparation (Thin-Film Hydration Method): a. Dissolve a known quantity of this compound in chloroform in a round-bottom flask. b. Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the desired buffer solution by vortexing or gentle agitation above the expected Tm of the lipid. This process forms multilamellar vesicles (MLVs). For this compound, hydration can be performed at room temperature. e. To obtain unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the Tm.

-

DSC Sample Preparation: a. Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan. b. In a separate reference pan, place an equal volume of the same buffer used for hydration. c. Hermetically seal both the sample and reference pans.

-

DSC Measurement: a. Place the sample and reference pans into the DSC instrument. b. Equilibrate the system at a starting temperature well below the expected Tm of this compound (e.g., -20°C). c. Heat the sample at a controlled scan rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 10°C). d. Record the heat flow as a function of temperature. e. A cooling scan can also be performed to assess the reversibility of the transition.

-

Data Analysis: a. Subtract the baseline (a scan with buffer in both pans) from the sample thermogram. b. The phase transition temperature (Tm) is determined as the temperature at the peak maximum of the endothermic transition. c. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Caption: Experimental workflow for determining the phase transition temperature of this compound liposomes using DSC.

Signaling Pathways Involving this compound Components

While this compound itself is not a primary signaling molecule in well-defined pathways, its structural component, 1,2-dilauroyl-sn-glycerol, belongs to the class of diacylglycerols (DAGs). DAGs are crucial second messengers in various signal transduction pathways. A key pathway involving DAG is the activation of Protein Kinase C (PKC).

In this pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane where it recruits and activates members of the PKC family. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to the regulation of numerous cellular processes, including cell growth, differentiation, and apoptosis. The diacylglycerol component of this compound, if liberated by phospholipase activity, could potentially participate in such signaling events.

Caption: General signaling pathway involving diacylglycerol (DAG) and Protein Kinase C (PKC) activation.

An In-Depth Technical Guide to DLPG Headgroup Interactions in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) is a phosphatidylglycerol (PG) lipid that plays a crucial role in the structure and function of biological membranes. As a major anionic phospholipid in bacterial membranes and a component of eukaryotic membranes, particularly in the lungs, the interactions of its headgroup are of significant scientific interest.[1] These interactions govern membrane stability, fluidity, and surface potential, and they mediate the binding of ions, proteins, and other molecules, thereby influencing cellular signaling and other physiological processes.[2][3] This technical guide provides a comprehensive overview of this compound headgroup interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The this compound Headgroup: Structure and Chemical Properties

The headgroup of this compound consists of a phosphoglycerol moiety, which imparts a net negative charge at physiological pH. This anionic nature is central to its interaction profile, driving electrostatic attractions with cations and positively charged residues of proteins. The glycerol component of the headgroup also provides sites for hydrogen bonding, further diversifying its interaction capabilities.

Quantitative Data on this compound Bilayer Properties

The interactions of the this compound headgroup significantly influence the physical properties of the lipid bilayer. Key parameters such as area per lipid and bilayer thickness are modulated by these interactions. The following tables summarize quantitative data obtained from various experimental and computational studies.

Table 1: Structural Properties of this compound Bilayers

| Property | Condition | Value | Experimental Technique |

| Area per Lipid (Ų) | 30 °C | 60.5 ± 1.0 | X-ray & Neutron Scattering |

| Bilayer Thickness (Å) | 30 °C | 36.4 ± 0.5 | X-ray & Neutron Scattering |

| Headgroup Volume (ų) | N/A | 291 ± 4 | MD Simulations |

Table 2: Thermodynamic Parameters of Ion Binding to PG Bilayers

Note: Data for POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) is presented as a close proxy for this compound due to the limited availability of specific this compound-ion binding thermodynamic data.

| Ion | Binding Free Energy (ΔG) (kcal/mol) | Binding Enthalpy (ΔH) (kcal/mol) | Binding Entropy (TΔS) (kcal/mol) | Method |

| Ca²⁺ | ~ -4.0 | Endothermic (qualitative) | Entropically driven | MD Simulations, ITC |

| Na⁺ | Weaker than Ca²⁺ | Not available | Not available | MD Simulations |

| K⁺ | Weaker than Na⁺ | Not available | Not available | MD Simulations |

The binding of cations to the negatively charged PG headgroup is a complex process. For Ca²⁺, the binding is strong and primarily driven by a favorable entropy change, which is likely due to the release of water molecules from the hydration shells of both the ion and the lipid headgroup.[4] Molecular dynamics simulations suggest a binding efficiency order of Ca²⁺ > Mg²⁺ > Na⁺ > K⁺ for POPG bilayers.[5]

Key Headgroup Interactions

Electrostatic Interactions with Cations

The negatively charged phosphate group of this compound is a primary site for electrostatic interactions with cations. These interactions are crucial for neutralizing the surface charge of the membrane and can significantly impact its structure and stability. Divalent cations like Ca²⁺ bind more strongly than monovalent cations like Na⁺, leading to a greater condensation of the lipid packing and an increase in the gel-to-liquid crystalline phase transition temperature.[6]

Hydrogen Bonding

The glycerol moiety of the this compound headgroup, with its hydroxyl groups, is capable of forming hydrogen bonds with water molecules and other hydrogen bond donors and acceptors. This hydrogen bonding network at the membrane-water interface is critical for maintaining membrane hydration and influences the orientation and dynamics of the headgroup.[7] Molecular dynamics simulations have shown that water molecules form a structured layer around the headgroup, participating in a dynamic network of hydrogen bonds.

Interactions with Proteins and Peptides

The anionic nature of the this compound headgroup makes it a key interaction site for positively charged domains of proteins and antimicrobial peptides. These electrostatic interactions are often the initial step in the binding of peripheral membrane proteins and can play a role in the insertion of transmembrane proteins. The binding of proteins can lead to local changes in lipid packing and membrane curvature.

Role in Signaling Pathways

In bacteria, phosphatidylglycerol is a major component of the cell membrane and is involved in various signaling processes. For instance, the localization and activity of certain membrane proteins involved in cell division and sporulation are modulated by the presence of PG. The localized negative charge provided by PG headgroups can create specific membrane domains that act as platforms for the recruitment and assembly of signaling complexes.[8][9]

Experimental Protocols

A variety of experimental and computational techniques are employed to study this compound headgroup interactions. Below are detailed methodologies for key experiments.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique to probe the structure, dynamics, and orientation of the this compound headgroup in a lipid bilayer environment.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Synthesize or purchase this compound with isotopic labels at specific positions in the headgroup (e.g., ²H at the glycerol carbons, ³¹P in the phosphate group).

-

Dissolve the labeled this compound (and any other lipids for mixed bilayers) in an organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Dry the film under vacuum for several hours to remove residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., Tris or HEPES) containing the desired concentration of ions (e.g., NaCl, CaCl₂) to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to several freeze-thaw cycles to ensure homogeneity.

-

Centrifuge the suspension to obtain a pellet of hydrated lipids.

-

-

NMR Spectroscopy:

-

Pack the lipid pellet into a solid-state NMR rotor.

-

Place the rotor in the NMR spectrometer.

-

Acquire ³¹P NMR spectra to characterize the lipid phase and headgroup conformation.

-

Acquire ²H NMR spectra to determine the order parameters and dynamics of the labeled segments.

-

Experiments are typically performed as a function of temperature to study phase behavior.

-

-

Data Analysis:

-

The chemical shift anisotropy of the ³¹P NMR spectrum provides information about the orientation and dynamics of the phosphate group.

-

The quadrupolar splitting in the ²H NMR spectrum is related to the order parameter of the C-²H bond vector, which reflects the motional restriction of that segment.

-

X-ray Diffraction

X-ray diffraction is used to determine the overall structure of the lipid bilayer, including the bilayer thickness and the area per lipid.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Prepare MLVs of this compound as described for NMR.

-

For oriented samples, deposit a solution of this compound in an organic solvent onto a clean, flat substrate (e.g., a silicon wafer) and allow the solvent to evaporate slowly. Hydrate the sample in a controlled humidity chamber.

-

-

Diffraction Experiment:

-

Mount the sample in a temperature and humidity-controlled chamber.

-

A collimated beam of X-rays is directed at the sample.

-

-

Data Collection:

-

The scattered X-rays are recorded on a 2D detector. The resulting diffraction pattern for a multilamellar sample consists of a series of concentric rings (for unoriented samples) or spots (for oriented samples) corresponding to the lamellar repeat spacing.

-

-

Data Analysis:

-

The positions of the diffraction peaks are used to calculate the lamellar repeat distance (d).

-

The intensities of the peaks are used to reconstruct the one-dimensional electron density profile across the bilayer.

-

The bilayer thickness is determined from the electron density profile, typically as the distance between the peaks corresponding to the phosphate groups.

-

The area per lipid can be calculated from the bilayer thickness and the known volume of the lipid molecule.

-

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the dynamics and interactions of the this compound headgroup with its environment.

Simulation Workflow:

Detailed Methodology:

-

System Setup:

-

Use a molecular modeling software package (e.g., GROMACS, CHARMM, AMBER) and a suitable force field (e.g., CHARMM36, GROMOS).

-

Construct a bilayer of this compound lipids, typically with 64-128 lipids per leaflet.

-

Solvate the system with a water model (e.g., TIP3P).

-

Add counterions (e.g., Na⁺) to neutralize the negative charge of the this compound headgroups and additional salt to mimic physiological ionic strength.

-

-

Equilibration:

-

Perform an energy minimization to remove any steric clashes.

-

Run a series of short simulations with positional restraints on the lipid heavy atoms, first allowing the solvent to equilibrate, then gradually reducing the restraints on the lipids.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system. Use an NPT ensemble to maintain constant temperature and pressure.

-

-

Trajectory Analysis:

-

Analyze the saved trajectory to calculate properties such as the area per lipid, bilayer thickness, deuterium order parameters, radial distribution functions for ions around the headgroup, and the number and lifetime of hydrogen bonds.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, such as the binding of ions or proteins to this compound vesicles.

Experimental Workflow:

References

- 1. Specific roles of phosphatidylglycerols in hosts and microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Thermodynamics of Phospholipid Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Entropy in the Molecular Recognition of Membrane Protein–Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Graph-Based Analyses of Dynamic Water-Mediated Hydrogen-Bond Networks in Phosphatidylserine: Cholesterol Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of DLPG in Model Membrane Studies

Introduction to 1,2-Dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)

1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as this compound, is a synthetic, anionic phospholipid that plays a pivotal role in the construction of model biological membranes. Its structure consists of a glycerol backbone, two lauric acid (12:0) saturated fatty acid chains, and a phosphoglycerol headgroup. This anionic headgroup is the key feature that makes this compound an essential tool for mimicking the negatively charged surfaces of various biological membranes, particularly bacterial membranes, which are rich in phosphatidylglycerol (PG) lipids.

In membrane biophysics and drug development, this compound is utilized to create liposomes and supported bilayers for a wide range of applications. These include studying lipid-protein interactions, investigating the mechanisms of antimicrobial peptides (AMPs), developing drug delivery systems, and providing a controlled environment for the functional reconstitution of membrane proteins. Its relatively low phase transition temperature ensures the model membrane is in a fluid, biologically relevant state at or above typical room temperatures.

Biophysical and Structural Properties of this compound Membranes

The behavior of a model membrane is dictated by the collective physicochemical properties of its constituent lipids. This compound's short, saturated acyl chains and charged headgroup result in distinct structural and thermal characteristics.

Phase Behavior and Transition Temperature

Like other phospholipids, this compound bilayers exhibit a main phase transition from a tightly packed, ordered gel phase (Lβ) to a more disordered, fluid liquid-crystalline phase (Lα). This transition temperature (Tm) is a critical parameter for experimental design. For this compound, the main gel-to-liquid crystalline transition occurs at approximately -3°C to -5°C at an ionic strength of 100 mM.[1][2] This low Tm ensures that this compound-containing model membranes are in the fluid phase across a broad range of experimental temperatures (e.g., 20°C to 60°C), which is often crucial for studying protein function and membrane dynamics.[1]

Structural Parameters

The structural organization of this compound bilayers has been characterized using techniques like small-angle X-ray scattering (SAXS) and neutron scattering (SANS). Key parameters are sensitive to environmental conditions, most notably temperature.

-

Area per Lipid (A): As temperature increases, the kinetic energy of the acyl chains rises, leading to a higher incidence of gauche rotamers. This disorder causes the chains to occupy a larger cross-sectional area. For this compound in the fluid phase, the area per lipid increases by approximately 2.0 Ų for every 10°C rise in temperature.[1]

-

Bilayer Thickness (DB): Conversely, as the area per lipid expands with temperature, the overall bilayer thickness, including the headgroup region, decreases to maintain volume.[1]

-

Hydrocarbon Chain Thickness (2DC): The thickness of the hydrophobic core of the bilayer also decreases with rising temperature, reflecting the increased disorder of the acyl chains.[1]

Influence of the Microenvironment

The properties of this compound membranes are significantly affected by the surrounding aqueous environment. Factors such as pH and the concentration of cations can modulate the surface potential and monolayer density of this compound.[1] The negative charge of the phosphoglycerol headgroup is a primary site for electrostatic interactions, making this compound membranes highly responsive to changes in ionic strength and the presence of multivalent cations.

Quantitative Data Summary

The following tables provide a comparative summary of the biophysical properties of this compound and other common saturated phosphatidylglycerol (PG) lipids.

| Lipid | Acyl Chain | Main Transition Temperature (Tm) |

| This compound | 12:0 | -3 °C[2] |

| DMPG | 14:0 | 23 °C[2] |

| DPPG | 16:0 | 41 °C[2] |

| DSPG | 18:0 | 55 °C[2] |

| Table 1: Main Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) for various saturated PG lipids. |

| Lipid (at 20-60°C) | Thermal Expansivity of Lipid Area (kA, Ų/°C) | Thermal Expansivity of Bilayer Thickness (kDB, Å/°C) | Thermal Expansivity of Hydrocarbon Thickness (k2DC, Å/°C) |

| This compound | 0.20 | -0.11 | -0.08 |

| DMPG | 0.22 | -0.11 | -0.09 |

| DPPG | 0.22 | -0.12 | -0.10 |

| DSPG | 0.22 | -0.12 | -0.11 |

| Table 2: Temperature dependence of key structural parameters for PG bilayers in the fluid phase, derived from linear fits.[1] The values represent the rate of change per degree Celsius. |

Interactions with Biomolecules

This compound's anionic nature makes it a powerful tool for investigating electrostatic-driven interactions at the membrane surface.

Cationic Peptides

A primary application of this compound is in the study of cationic antimicrobial peptides (AMPs). The initial interaction between these positively charged peptides and the negatively charged bacterial membrane surface is a critical step in their mechanism of action.[3] Model membranes containing this compound effectively mimic this anionic surface.

The electrostatic attraction facilitates the binding and accumulation of AMPs at the membrane interface.[4] Following this initial binding, many AMPs insert into the hydrophobic core, leading to membrane perturbation, which can include the formation of pores, membrane thinning, or complete disruption of the bilayer, ultimately causing leakage of cellular contents and cell death.[3][5] The use of this compound in liposome leakage assays (e.g., calcein release) is a standard method to quantify the membrane-permeabilizing activity of AMPs.[3]

References

- 1. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shaker.umh.es [shaker.umh.es]

- 3. Antimicrobial activity and interactions of cationic peptides derived from Galleria mellonella cecropin D-like peptide with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of antimicrobial peptides with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.sahmri.org.au [research.sahmri.org.au]

The Pivotal Role of Dipalmitoylphosphatidylglycerol (DLPG) in Lung Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lung surfactant is a complex and critical mixture of lipids and proteins that lines the alveoli, preventing their collapse at the end of expiration. While dipalmitoylphosphatidylcholine (DPPC) is the most abundant and primary surface tension-reducing component, the anionic phospholipid dipalmitoylphosphatidylglycerol (DLPG), a specific form of phosphatidylglycerol (PG), plays a multifaceted and indispensable role. This technical guide provides an in-depth exploration of this compound's function as a key component of lung surfactant. It details its biophysical properties, crucial interactions with surfactant proteins, and its emerging role in pulmonary innate immunity. Furthermore, this guide summarizes quantitative data, outlines key experimental methodologies, and presents visual representations of molecular interactions and experimental workflows to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Pulmonary surfactant is a lipoprotein complex, approximately 90% lipids and 10% proteins by weight, that is essential for respiratory mechanics.[1][2] Its primary function is to reduce surface tension at the air-liquid interface within the alveoli, which decreases the work of breathing and prevents alveolar collapse (atelectasis).[1][2] The absence or dysfunction of lung surfactant is a hallmark of Neonatal Respiratory Distress Syndrome (NRDS) and can be a contributing factor in Acute Respiratory Distress Syndrome (ARDS) in adults.[1]

The composition of lung surfactant is highly conserved across mammalian species and is comprised of various phospholipids, neutral lipids, and four main surfactant-associated proteins (SP-A, SP-B, SP-C, and SP-D).[3][4] While DPPC is the most prevalent phospholipid and is primarily responsible for the dramatic lowering of surface tension, the presence of other lipids, including the anionic phospholipid phosphatidylglycerol (PG), is critical for the overall function of the surfactant complex. This compound is a disaturated form of PG found in the surfactant.

This guide focuses specifically on the integral role of this compound in the structure, function, and immunological properties of lung surfactant.

Composition of Lung Surfactant

The precise composition of lung surfactant can vary slightly between species, but the general distribution of its components is well-established. The following tables provide a summary of the typical composition of native lung surfactant and the composition of several clinically used synthetic surfactants.

Table 1: Typical Composition of Native Mammalian Lung Surfactant

| Component | Percentage by Weight | Key Function(s) |

| Lipids | ~90% | |

| Phosphatidylcholine (PC) | ~80% | Primarily surface tension reduction (especially DPPC).[3][4] |

| - Dipalmitoylphosphatidylcholine (DPPC) | ~40-60% of PC | The main surface-active component.[3][5] |

| Phosphatidylglycerol (PG) | ~7-15% of phospholipids | Enhances lipid spreading, interacts with surfactant proteins, immunomodulation.[3] |

| Other Phospholipids | Variable | Includes phosphatidylinositol (PI), phosphatidylethanolamine (PE).[6] |

| Neutral Lipids (e.g., Cholesterol) | ~10% | Modulates membrane fluidity.[5] |

| Proteins | ~10% | |

| Surfactant Protein A (SP-A) | ~5% | Innate immunity, surfactant metabolism.[2] |

| Surfactant Protein B (SP-B) | <1% | Essential for surfactant film formation and stability.[2] |

| Surfactant Protein C (SP-C) | <1% | Enhances adsorption of lipids to the air-liquid interface.[2] |

| Surfactant Protein D (SP-D) | ~5% | Innate immunity.[2] |

Table 2: Composition of Selected Clinical Synthetic Surfactants

| Surfactant Name | Type | Key Components | PG/DLPG Content |

| Pumactant (ALEC) | Synthetic | DPPC, PG | Contains PG.[5] |

| KL-4 (Surfaxin) | Synthetic | DPPC, Palmitoyl-oleoyl phosphatidylglycerol (POPG), Palmitic Acid, KL-4 peptide (SP-B mimic) | Contains POPG.[5] |

| Venticute | Synthetic | DPPC, PG, Palmitic Acid, recombinant SP-C | Contains PG.[5] |

| Lucinactant (Surfaxin) | Synthetic | DPPC, POPG, Palmitic Acid | Contains POPG.[5] |

| CHF5633 | Synthetic | DPPC, POPG, Mini-B (SP-B mimic), SP-C33leu (SP-C mimic) | 1:1 ratio of DPPC to POPG.[7] |

The Multifaceted Role of this compound in Lung Surfactant

This compound's contribution to lung surfactant function extends beyond simple structural support. Its anionic nature and specific molecular structure allow it to participate in a variety of critical processes.

Biophysical Properties and Interaction with DPPC

While DPPC is highly effective at reducing surface tension, it can form overly rigid, condensed domains. This compound acts to fluidize the surfactant film, ensuring rapid spreading and adsorption to the air-liquid interface during inspiration.[1] This fluidizing effect is crucial for the dynamic nature of the surfactant film, which must constantly adapt to the changing surface area of the alveoli during the breathing cycle.

Studies using model lung surfactants have shown that the presence of this compound in a DPPC monolayer alters the phase behavior of the film, preventing the formation of overly condensed structures and promoting a more homogenous and functional surfactant layer.

Interaction with Surfactant Proteins

The anionic headgroup of this compound is thought to play a critical role in mediating the interaction between the lipid monolayer and the cationic residues of surfactant proteins, particularly SP-B.[1] This interaction is essential for the proper organization and stability of the surfactant film.

SP-B is a hydrophobic protein that is crucial for the formation of a stable surfactant monolayer and for the dynamic process of film respreading upon expiration. The interaction between this compound and SP-B is believed to be a key factor in anchoring SP-B to the lipid layer and facilitating its function.

Role in Innate Immunity and Antimicrobial Activity

Beyond its biophysical roles, phosphatidylglycerol exhibits significant immunomodulatory and antimicrobial properties.[2][8] PG has been shown to suppress the activation of pro-inflammatory Toll-like receptors (TLRs), such as TLR2 and TLR4, thereby dampening the inflammatory response to pathogens.[8][9]

Furthermore, this compound has demonstrated direct antimicrobial activity. For instance, it has been shown to inhibit the infectivity of viruses like the vaccinia virus by interacting with viral particles and preventing their attachment to host cells.[1] This suggests that this compound is an active component of the lung's first line of defense against inhaled pathogens.

Experimental Protocols for Studying this compound in Lung Surfactant

A variety of biophysical and biochemical techniques are employed to investigate the role of this compound in lung surfactant. Below are detailed methodologies for some of the key experiments.

Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms

Objective: To measure the surface pressure of a surfactant monolayer as a function of the area it occupies, providing insights into the packing and phase behavior of the lipid film.

Methodology:

-

Trough Preparation: A Langmuir-Blodgett trough, typically made of Teflon, is filled with a subphase, which is usually a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) maintained at a physiological temperature (37°C).[10]

-

Monolayer Formation: A solution of the surfactant lipids (e.g., DPPC with and without this compound) in a volatile organic solvent (e.g., chloroform/methanol) is carefully spread onto the surface of the subphase.[10] The solvent evaporates, leaving a lipid monolayer at the air-water interface.

-

Compression and Measurement: Movable barriers on the trough compress the monolayer at a constant rate.[1][10] A Wilhelmy plate, a thin plate made of platinum or filter paper, is partially submerged in the subphase and connected to a microbalance. The force exerted on the plate by the surface tension is continuously measured.

-

Data Analysis: The surface pressure (π) is calculated as the difference between the surface tension of the pure subphase (γ₀) and the measured surface tension of the monolayer (γ): π = γ₀ - γ. The surface pressure is then plotted against the mean molecular area (Area/molecule) to generate a surface pressure-area isotherm.

Electron Spin Resonance (ESR) Spectroscopy for Lipid-Protein Interactions

Objective: To investigate the dynamics and organization of lipids in the presence of surfactant proteins, providing information on how this compound influences these interactions.

Methodology:

-

Sample Preparation: Multilamellar vesicles are prepared with the desired lipid composition (e.g., DPPC and this compound) and incorporating spin-labeled phospholipids.[11] Surfactant proteins (e.g., SP-B or SP-C) are then reconstituted into these vesicles.

-

ESR Spectroscopy: The sample is placed in the ESR spectrometer. The spin-labeled lipids, which contain a stable free radical, produce a characteristic ESR spectrum.

-

Spectral Analysis: The shape and splitting of the ESR spectrum provide information about the mobility and orientation of the spin-labeled lipids. Changes in the spectrum upon the addition of surfactant proteins indicate direct interactions that alter the lipid dynamics. By comparing spectra from samples with and without this compound, the specific role of this anionic phospholipid in mediating protein-lipid interactions can be elucidated.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Analysis

Objective: To obtain detailed chemical information about the surface of a lung surfactant film, including the spatial distribution of different lipid and protein components.

Methodology:

-

Sample Preparation: A Langmuir-Blodgett film of the lung surfactant model is transferred onto a solid substrate (e.g., a silicon wafer) at a controlled surface pressure.[12]

-

TOF-SIMS Analysis: The sample is placed in a high-vacuum chamber and bombarded with a pulsed primary ion beam (e.g., Ga⁺ or Cs⁺).[13] This causes the emission of secondary ions from the outermost molecular layers of the sample.

-

Mass Analysis: The emitted secondary ions are accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high precision based on their flight time to a detector.[13]

-

Imaging and Depth Profiling: By rastering the primary ion beam across the sample surface, a chemical map of the surface can be generated, revealing the distribution of specific molecules like DPPC and this compound.[13] Depth profiling can also be performed to analyze the composition of underlying layers.

Therapeutic Implications and Future Directions

The crucial role of this compound in lung surfactant has significant implications for the development of therapeutic surfactants. Early synthetic surfactants that lacked PG were less effective than animal-derived surfactants. The inclusion of PG or its analogs in modern synthetic surfactants has led to improved efficacy in the treatment of NRDS.[5]

Future research is likely to focus on further optimizing the composition of synthetic surfactants to more closely mimic the properties of native lung surfactant. This includes refining the ratio of this compound to other lipids and developing novel SP-B and SP-C mimics that can effectively interact with the lipid components.

Furthermore, the immunomodulatory and antimicrobial properties of this compound open up new avenues for therapeutic intervention. Surfactant preparations enriched with this compound could potentially be used to not only improve respiratory mechanics but also to combat lung infections and reduce inflammation in conditions like ARDS and pneumonia.[9]

Conclusion

Dipalmitoylphosphatidylglycerol is far more than a minor component of lung surfactant. Its unique biophysical properties, its critical role in mediating interactions with surfactant proteins, and its newly appreciated immunomodulatory functions make it an indispensable element of a healthy and functional respiratory system. A thorough understanding of the multifaceted roles of this compound is essential for the continued development of advanced and effective therapies for a range of debilitating respiratory diseases. This guide provides a foundational resource for researchers and clinicians working to harness the therapeutic potential of this remarkable molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Surfactant in Lung Disease and Host Defense against Pulmonary Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pulmonary surfactant - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Anionic pulmonary surfactant lipid regulation of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatidylglycerol and surfactant: A potential treatment for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Interactions of hydrophobic lung surfactant proteins SP-B and SP-C with dipalmitoylphosphatidylcholine and dipalmitoylphosphatidylglycerol bilayers studied by electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of lung surfactant model systems with time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [serc.carleton.edu]

The Dance of Lipids: A Technical Guide to the Interaction of DLPG and Cholesterol in Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biophysical interactions between Dilauroylphosphatidylglycerol (DLPG), an anionic phospholipid, and cholesterol within lipid membranes. Understanding these interactions is critical for advancements in drug delivery systems, particularly for liposomal formulations, and for a deeper comprehension of the fundamental principles governing cellular membrane organization and function. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying processes to facilitate a comprehensive understanding.

Core Concepts: The Role of Cholesterol in Modulating Anionic Membranes

Cholesterol is an essential component of mammalian cell membranes, where it plays a pivotal role in regulating membrane fluidity, stability, and the formation of distinct lipid domains. Its interaction with phospholipids is not uniform and is highly dependent on the specific headgroup and acyl chain composition of the lipid. While the interactions of cholesterol with zwitterionic phospholipids like phosphatidylcholines (PC) are well-documented, its interplay with anionic lipids such as phosphatidylglycerols (PGs), including this compound, is nuanced and of significant interest in various research and development contexts.

The negatively charged headgroup of this compound introduces electrostatic considerations into its interaction with cholesterol, influencing lipid packing, membrane surface charge, and interactions with ions and membrane-associated proteins. Cholesterol's rigid, planar steroid ring structure imposes ordering on the acyl chains of neighboring lipids, leading to a more condensed and less permeable membrane. This "condensing effect" is a hallmark of cholesterol's function and has profound implications for membrane properties.

Quantitative Analysis of this compound-Cholesterol Interactions

Quantitative data on the interaction between this compound and cholesterol is essential for building predictive models of membrane behavior. Due to the close structural similarity, data from Dipalmitoylphosphatidylglycerol (DPPG), which has longer acyl chains (16:0) than this compound (12:0), is often used as a proxy to understand these interactions. The primary differences will arise from the weaker van der Waals interactions between the shorter lauroyl chains of this compound, which can influence the transition temperature and the magnitude of cholesterol's effects.

Table 1: Effect of Cholesterol on the Phase Transition of Phospholipids (DSC Data)

This table summarizes data obtained from Differential Scanning Calorimetry (DSC), a key technique for studying the thermotropic phase behavior of lipid membranes. The main transition temperature (Tm) marks the shift from a gel-like, ordered state to a fluid, disordered state. Cholesterol's presence significantly alters this transition.

| Phospholipid | Cholesterol Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Reference |

| DPPG | 0 | 41.3 | - | 8.7 | [1] |

| 10 | 40.5 | -0.8 | 6.5 | [1] | |

| 20 | 39.8 | -1.5 | 4.2 | [1] | |

| 30 | Broadened | - | 2.1 | [1] | |

| DPPC | 0 | 41.5 | - | 8.7 | [2] |

| 10 | 41.2 | -0.3 | 7.0 | [2] | |

| 20 | 40.9 | -0.6 | 5.3 | [2] | |

| 30 | Broadened | - | 2.8 | [2] |

Note: The data for DPPG is presented as a well-studied analogue for this compound. The shorter acyl chains of this compound result in a lower main transition temperature in its pure form.

Experimental Protocols: Methodologies for Studying Lipid-Cholesterol Interactions

A variety of biophysical techniques are employed to characterize the interactions between lipids and cholesterol. Below are detailed methodologies for key experimental approaches.

Vesicle Preparation: The Foundation of Model Membrane Studies

The preparation of unilamellar vesicles (liposomes) is a fundamental step for many biophysical assays. The extrusion method is commonly used to produce large unilamellar vesicles (LUVs) with a defined size distribution.[3]

Protocol for LUV Preparation by Extrusion:

-

Lipid Film Formation:

-

Dissolve this compound and cholesterol at the desired molar ratio in a chloroform/methanol (2:1, v/v) solvent mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's interior.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., Tris-HCl, PBS) by vortexing. The temperature of the buffer should be above the main transition temperature (Tm) of the lipid mixture to ensure proper hydration. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles:

-

Subject the MLV suspension to 5-10 freeze-thaw cycles by alternatingly placing the sample in liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.

-

-

Extrusion:

-

Load the MLV suspension into a pre-heated extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

-

Force the suspension through the membrane multiple times (typically 11-21 passes) to produce LUVs of a relatively uniform size.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, providing information on the energetics of phase transitions.[4][5]

DSC Experimental Protocol:

-

Sample Preparation: Prepare LUVs of the desired this compound/cholesterol composition as described above.

-

Calorimeter Setup:

-

Load the lipid vesicle suspension into the sample cell of the DSC instrument.

-

Load an identical volume of the corresponding buffer into the reference cell.

-

-

Thermal Scan:

-

Equilibrate the sample at a temperature below the expected phase transition.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the transition.

-

Record the differential power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

The resulting thermogram (heat flow vs. temperature) is analyzed to determine the main transition temperature (Tm), the enthalpy of the transition (ΔH, the area under the peak), and the cooperativity of the transition (peak width).

-

Fluorescence Spectroscopy

Fluorescence-based techniques are highly sensitive to the local environment of a probe molecule within the membrane, providing insights into membrane fluidity, order, and domain formation.[6][7]

Fluorescence Anisotropy Measurement Protocol (using a probe like DPH):

-

Probe Incorporation:

-

Prepare LUVs of the desired this compound/cholesterol composition.

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the vesicles by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., methanol) to the vesicle suspension. The probe-to-lipid ratio should be low (e.g., 1:500) to avoid artifacts.

-

Incubate the mixture to allow for probe partitioning into the lipid bilayer.

-

-

Spectrofluorometer Setup:

-

Place the sample in a thermostatted cuvette holder in a spectrofluorometer equipped with polarizers.

-

Set the excitation and emission wavelengths appropriate for the probe (for DPH, typically ~350 nm excitation and ~430 nm emission).

-

-

Anisotropy Measurement:

-

Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented both vertically (I_VV) and horizontally (I_VH).

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.

-

-

Interpretation: Higher anisotropy values indicate a more ordered and less fluid membrane environment.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic or coarse-grained view of membrane dynamics, offering detailed insights into lipid packing, cholesterol orientation, and intermolecular interactions that are often inaccessible by experimental means.[8][9][10]

General Workflow for an MD Simulation of a this compound/Cholesterol Bilayer:

-

System Setup:

-

Use a molecular modeling software suite (e.g., GROMACS, CHARMM) to build a lipid bilayer containing this compound and cholesterol at the desired ratio.

-

Solvate the bilayer with a water model and add ions to neutralize the system and achieve a desired salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial configuration.

-

-

Equilibration:

-

Run a series of short simulations with restraints on the lipid and cholesterol molecules, gradually releasing them to allow the system to relax to a stable state at the desired temperature and pressure (NPT ensemble).

-

-

Production Run:

-

Run a long simulation (nanoseconds to microseconds) without restraints to collect data on the system's behavior.

-

-

Analysis:

-

Analyze the trajectory to calculate various properties, such as:

-

Area per lipid

-

Bilayer thickness

-

Deuterium order parameters of the lipid acyl chains

-

Radial distribution functions to characterize intermolecular interactions

-

Lateral diffusion coefficients

-

-

Visualizing Interactions and Workflows

Graphviz diagrams are used to illustrate the logical relationships and workflows described in this guide.

Caption: The influence of cholesterol on the biophysical properties of a this compound membrane.

References

- 1. benchchem.com [benchchem.com]

- 2. acert.cornell.edu [acert.cornell.edu]